molecular formula C18H21NO3 B1233380 Heterocodeine CAS No. 639-47-4

Heterocodeine

Cat. No. B1233380
CAS RN: 639-47-4
M. Wt: 299.4 g/mol
InChI Key: FNAHUZTWOVOCTL-XSSYPUMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heterocodeine is a morphinane alkaloid.

Scientific Research Applications

DNA Barcode Commons and Heterogeneity

Research in the field of DNA barcoding has been influenced by the concept of heterogeneity. The DNA barcode commons utilizes standardized gene regions for species identification. This approach faces challenges due to cultural and wealth heterogeneity among researchers, impacting the construction and governance of knowledge commons (Geary, Reay, & Bubela, 2019).

In Vivo DNA Sequence Diversity for Cellular Barcoding

A novel method was developed for tagging individual cells in vivo with a genetic “barcode” recoverable by DNA sequencing. This technique, demonstrated in bacterial cells, is vital for tracking interactions within networks and understanding heterogeneity in biological samples (Peikon, Gizatullina, & Zador, 2014).

High-Throughput Single-Cell DNA Sequencing

Microfluidic approaches have been developed for barcoding amplified genomic DNA from individual cancer cells, allowing the sequencing and genetic profiling of thousands of cells. This method, applied to acute myeloid leukemia, enhances understanding of tumor heterogeneity and clonal evolution (Pellegrino et al., 2018).

TempNet for Heterochronous DNA Data

TempNet, a method for displaying statistical parsimony networks, is used to understand evolutionary processes through heterochronous DNA data. This approach addresses challenges in summarizing genetic data, especially when identical haplotypes appear at different time points (Prost & Anderson, 2011).

ENCODE Data in Genomic Research

The ENCODE (Encyclopedia of DNA Elements) project, which catalogs functional elements in the human genome, highlights the significance of heterogeneity in genomic research. This project integrates diverse data sets to understand gene regulation and genetic variation linked to human disease (Rosenbloom et al., 2012).

properties

CAS RN

639-47-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

FNAHUZTWOVOCTL-XSSYPUMDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Other CAS RN

639-47-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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